molecular formula C17H14BrNO3S B2576392 2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methoxybenzamide CAS No. 2380062-23-5

2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methoxybenzamide

Cat. No.: B2576392
CAS No.: 2380062-23-5
M. Wt: 392.27
InChI Key: IYPTZMSSFZKVBP-UHFFFAOYSA-N
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Description

2-Bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methoxybenzamide is a benzamide derivative featuring a 2-bromo-5-methoxy-substituted benzene core. The N-alkyl chain is substituted with a methyl group linked to a thiophene ring, which is further functionalized at the 4-position with a furan-2-yl moiety. This structural architecture combines aromatic heterocycles (thiophene and furan) with halogen (bromo) and alkoxy (methoxy) groups, which are common pharmacophores in medicinal chemistry.

Properties

IUPAC Name

2-bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO3S/c1-21-12-4-5-15(18)14(8-12)17(20)19-9-13-7-11(10-23-13)16-3-2-6-22-16/h2-8,10H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPTZMSSFZKVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methoxybenzamide typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by coupling reactions to introduce the furan and thiophene rings. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new functional groups in place of the bromine atom.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds with similar structural motifs to 2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methoxybenzamide exhibit significant anticancer properties. The incorporation of thiophene and furan rings is known to enhance the bioactivity against various cancer cell lines due to their ability to interact with cellular receptors and enzymes involved in tumor progression .
  • Enzyme Inhibition :
    • Compounds derived from benzamide structures are often evaluated for their ability to inhibit specific enzymes linked to disease pathways, such as kinases involved in cancer cell proliferation. The presence of the bromine atom and heteroaromatic rings can enhance binding affinity and selectivity towards target enzymes, making this compound a candidate for further investigation in drug design .
  • Neuropharmacological Effects :
    • Some studies have suggested that benzamide derivatives can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The unique molecular structure of this compound may facilitate interactions with neurotransmitter systems, warranting further exploration in neuropharmacology .

Materials Science Applications

  • Organic Electronics :
    • The incorporation of furan and thiophene moieties into organic semiconductors has been extensively researched for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound make it a potential candidate for enhancing charge transport and light absorption in these devices .
  • Polymer Chemistry :
    • This compound can serve as a building block for the synthesis of functional polymers with tailored properties. Its ability to participate in various polymerization reactions can lead to materials with specific mechanical, thermal, or electrical properties suitable for advanced applications in coatings, adhesives, and composites .

Synthetic Applications

  • Building Block in Organic Synthesis :
    • The compound's unique structure allows it to act as a versatile intermediate in the synthesis of more complex molecules. Its reactivity can be harnessed to introduce various functional groups through electrophilic substitution reactions or coupling reactions, facilitating the development of new chemical entities with diverse applications .

Case Studies

StudyFindings
Antitumor Activity StudyDemonstrated that derivatives similar to this compound inhibited growth in several cancer cell lines, suggesting potential as an anticancer agent .
Organic Electronics ResearchHighlighted the use of thiophene-furan based compounds in improving the efficiency of organic solar cells .
Neuropharmacological InvestigationSuggested that benzamide derivatives could modulate neurotransmitter activity, indicating potential therapeutic effects on neurodegenerative disorders .

Mechanism of Action

The mechanism by which 2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methoxybenzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Core Structure Key Substituents Heterocycle Type Reference
2-Bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methoxybenzamide Benzamide 2-Bromo, 5-methoxy, N-(thiophen-2-yl-methyl with 4-furan-2-yl) Thiophene + Furan Target
2-Bromo-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide Benzamide 2-Bromo, N-(thiadiazol-2-yl with 4-methoxybenzyl) Thiadiazole
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Benzamide 4-Bromo, 5-fluoro, 2-(trifluoropropyl ether), N-(2-chloro-6-fluorophenyl) None (halogenated aryl)
5-Bromo-2-methoxy-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide Benzamide 5-Bromo, 2-methoxy, N-(thiazol-2-yl carbamothioyl with 4-methoxyphenyl) Thiazole
4-Bromo-N-(2-nitrophenyl)benzamide Benzamide 4-Bromo, N-(2-nitrophenyl) None (nitrophenyl)

Physicochemical Properties

  • Lipophilicity : The bromo and methoxy groups enhance lipophilicity, while polar heterocycles (e.g., thiazole in ) may improve solubility. The trifluoropropyl ether in increases metabolic stability .

Biological Activity

2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methoxybenzamide is a synthetic compound with a complex structure that includes a bromine atom, a furan ring, and a thiophene moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on various studies, synthesizing findings from multiple sources.

Structural Characteristics

The molecular formula of this compound is C17H14BrNO3SC_{17}H_{14}BrNO_3S, with a molecular weight of approximately 392.3 g/mol. The structural features that contribute to its biological activity include:

  • Bromine Atom : Often enhances the lipophilicity and biological activity.
  • Furan and Thiophene Rings : Known for their roles in various pharmacological activities.
  • Methoxy Group : Can influence the compound's solubility and reactivity.

Antibacterial Activity

Research indicates that compounds containing sulfonamide groups, such as this compound, may exhibit significant antibacterial properties. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, thereby hindering bacterial growth .

In vitro studies have shown that related compounds demonstrate effective antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives of benzamides with similar structures have been reported to have Minimum Inhibitory Concentrations (MIC) ranging from 8 μM to higher values against strains like E. faecalis .

Anticancer Activity

The anticancer potential of this compound is supported by findings from studies on structurally related compounds. For example, N-substituted benzimidazole carboxamides have shown selective antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating effective inhibition at low concentrations (e.g., IC50 = 1.2–5.3 μM) .

The presence of methoxy and hydroxyl groups in similar compounds has been linked to enhanced antiproliferative activity, suggesting that modifications in the structure can significantly affect biological outcomes .

Case Studies

Several case studies highlight the biological activities of compounds similar to this compound:

  • Study on Benzamide Derivatives : A series of benzamide derivatives were synthesized and evaluated for their antibacterial and antiproliferative activities. Compounds with methoxy substitutions showed enhanced activity against cancer cell lines compared to their unsubstituted counterparts .
  • Antioxidative Properties : Some derivatives exhibited strong antioxidative activities, which indirectly contribute to their anticancer effects by reducing oxidative stress in cells .

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methoxybenzamide, and how can purity be ensured?

The synthesis typically involves coupling a brominated benzamide precursor with a heterocyclic thiophene-furan moiety. Key steps include:

  • Bromination and methoxylation : Introduce substituents on the benzamide core using reagents like N-bromosuccinimide (NBS) and methyl iodide under basic conditions (e.g., K₂CO₃) .
  • Amide coupling : Utilize coupling agents such as HATU or EDCI with DMAP in anhydrous solvents (e.g., DMF or THF) to attach the thiophene-furan substituent .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures ≥95% purity. Monitor via TLC and HPLC .

Table 1 : Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (%)
BrominationNBS, DMF, 0°C → RT, 12 h7890
MethoxylationCH₃I, K₂CO₃, DMF, 80°C, 4 h8592
Amide CouplingHATU, DIPEA, THF, RT, 24 h6595

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-Br at ~560 cm⁻¹) .
  • NMR (¹H/¹³C ): Assign peaks using DEPT and HSQC. Key signals include:
    • Thiophene protons: δ 7.2–7.5 ppm (multiplet).
    • Furan protons: δ 6.3–6.6 ppm (doublet).
    • Methoxy group: δ 3.8 ppm (singlet) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 431.2) .

Table 2 : Representative NMR Data

Proton Environmentδ (ppm)MultiplicityIntegration
Aromatic (Benzamide)7.4–7.8Multiplet4H
Thiophene7.2–7.5Multiplet2H
Furan6.3–6.6Doublet2H

Q. How can density functional theory (DFT) be applied to predict electronic properties?

DFT calculations (e.g., B3LYP/6-31G*) model:

  • HOMO-LUMO gaps : Predict reactivity (e.g., ΔE ≈ 4.2 eV for this compound) .
  • Electrostatic potential maps : Visualize charge distribution to identify nucleophilic/electrophilic sites .
  • Solvent effects : Use the Polarizable Continuum Model (PCM) to simulate solvation .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

  • Crystallographic refinement : Use SHELX or WinGX to resolve disorder in heterocyclic moieties. Anisotropic displacement parameters (ADPs) clarify thermal motion .
  • Dynamic NMR : Detect conformational exchange in solution (e.g., hindered rotation in the amide bond) .

Q. What challenges arise in elucidating reaction mechanisms involving this compound?

  • Kinetic isotope effects : Use deuterated analogs to study rate-determining steps (e.g., bromine substitution) .
  • Computational transition-state analysis : Locate intermediates with Gaussian (IRC calculations) .

Table 3 : Mechanistic Insights from DFT

ParameterValue (kcal/mol)Method
Activation Energy (Eₐ)18.3B3LYP/6-31G*
Reaction Enthalpy (ΔH)-12.7PCM (CHCl₃)

Q. How do heterocyclic substituents (furan/thiophene) influence electronic properties?

  • π-Conjugation : Thiophene increases electron delocalization vs. furan (lower HOMO-LUMO gap).
  • Steric effects : Furan’s smaller size reduces steric hindrance in coupling reactions .

Q. What methodologies optimize solvent selection for reactions or solubility studies?

  • COSMO-RS simulations : Predict solubility in solvents like DMSO or THF .
  • Empirical testing : Use Hansen solubility parameters (δD, δP, δH) to rank solvents .

Q. How can discrepancies between computational and experimental data be addressed?

  • Functional selection : Compare B3LYP vs. M06-2X for accuracy in thermochemistry .
  • Basis set augmentation : Include diffuse functions (e.g., 6-31+G**) for anions .

Q. What crystallographic software tools are recommended for structural analysis?

  • SHELXL : Refine structures with anisotropic ADPs and Twinning/BATCH commands .
  • ORTEP for Windows : Generate publication-quality thermal ellipsoid plots .

Q. How can synthetic yields be improved without compromising purity?

  • Microwave-assisted synthesis : Reduce reaction time (e.g., 4 h → 30 min) .
  • Flow chemistry : Enhance mixing and heat transfer for exothermic steps .

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